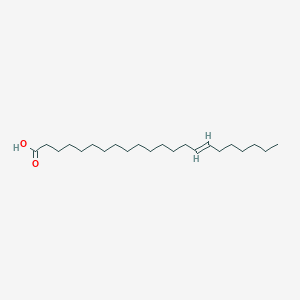

15-Docosenoic acid

Description

Properties

CAS No. |

14134-54-4 |

|---|---|

Molecular Formula |

C22H42O2 |

Molecular Weight |

338.6 g/mol |

IUPAC Name |

(E)-docos-15-enoic acid |

InChI |

InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h7-8H,2-6,9-21H2,1H3,(H,23,24)/b8-7+ |

InChI Key |

KPGGPQIHJCHVLZ-BQYQJAHWSA-N |

SMILES |

CCCCCCC=CCCCCCCCCCCCCCC(=O)O |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCCCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCCCCCC(=O)O |

Synonyms |

15-Docosenoic acid |

Origin of Product |

United States |

Natural Abundance and Isolation Methodologies of 15 Docosenoic Acid

Botanical Sources and Variability in Fatty Acid Profiles

Occurrence in Seeds of Brassicaceae Family Members

Docosenoic acids are characteristic long-chain fatty acids found in the seed oils of the Brassicaceae (mustard) family. atamankimya.comatamanchemicals.com The most well-known isomer is erucic acid (cis-13-docosenoic acid), which can be found in high concentrations in rapeseed and mustard seed oils. atamankimya.comatamanchemicals.com Some cultivars of rapeseed, known as high-erucic acid rapeseed (HEAR), can yield oil with 40% to 60% erucic acid. thegoodscentscompany.com Other members of the Brassicaceae family, such as wallflower, also contain significant amounts of erucic acid. atamankimya.comwikipedia.org While erucic acid is the predominant docosenoic acid isomer in this family, the presence of other positional isomers, including 15-docosenoic acid, has also been reported. psu.edu

The fatty acid composition, including the specific isomers of docosenoic acid, can vary significantly between different species and even cultivars within the Brassicaceae family. thegoodscentscompany.com For instance, traditional rapeseed oil contains high levels of erucic acid, whereas canola oil is derived from low-erucic acid rapeseed (LEAR) varieties and contains minimal amounts of this fatty acid. atamankimya.comwikipedia.org

Positional and Geometric Isomerism in Plant Oils Relevant to this compound (e.g., cis-13-Docosenoic Acid, cis-11-Docosenoic Acid)

Docosenoic acid exists as several positional and geometric isomers in nature. The position of the double bond along the 22-carbon chain and its cis/trans configuration determine the specific isomer.

cis-13-Docosenoic Acid (Erucic Acid): This is a well-known omega-9 fatty acid and a major component of seed oils from the Brassicaceae family, such as rapeseed and mustard. atamankimya.comthegoodscentscompany.comwikipedia.org Its trans isomer is known as brassidic acid. atamankimya.comwikipedia.org

cis-11-Docosenoic Acid (Cetoleic Acid): This omega-11 fatty acid is a positional isomer of erucic acid. wikipedia.orgaocs.org It is commonly found in fish oils. aocs.orgevitachem.comcaymanchem.com

This compound: This is another positional isomer. Research has confirmed the presence of this compound in the seed oils of Acer saccharum and Acer saccharinum. researchgate.net

The separation and identification of these isomers can be achieved through techniques like gas-liquid chromatography (GLC). psu.edu The table below summarizes the occurrence of these docosenoic acid isomers in various plant oils.

| Common Name | Systematic Name | Natural Sources |

| Erucic Acid | cis-13-Docosenoic Acid | Seeds of Brassicaceae family (e.g., rapeseed, mustard) atamankimya.comthegoodscentscompany.comwikipedia.org |

| Cetoleic Acid | cis-11-Docosenoic Acid | Fish oils aocs.orgevitachem.comcaymanchem.com |

| This compound | (Z)-docos-15-enoic acid | Seed oils of Acer saccharum and Acer saccharinum researchgate.net |

Microbial and Marine Biological Origins

Biosynthesis and Accumulation in Oleaginous Yeasts (e.g., Lodderomyces elongisporus, Rhodotorula mucilaginosa)

Certain oleaginous (oil-producing) yeasts are capable of synthesizing and accumulating long-chain fatty acids, including this compound. A study on two marine yeast species, Lodderomyces elongisporus and Rhodotorula mucilaginosa, reported the production of this compound. researchgate.netnih.govresearchgate.net

In the fatty acid profile of L. elongisporus grown on a specific medium at 26°C, this compound (C22:1) was detected at a concentration of 12.12%. researchgate.netnih.govresearchgate.netnih.govresearchgate.net This research highlights the potential of this yeast strain for producing this particular long-chain fatty acid under controlled fermentation conditions. researchgate.netnih.gov The study also noted that higher temperatures seemed to favor the elongation mechanism for polyunsaturated fatty acid production in L. elongisporus. nih.gov

Detection in Marine Organism Lipids (e.g., Deep-Sea Fish Oils)

Docosenoic acids are also found in the lipids of various marine organisms. frontiersin.orgnih.gov While cis-11-docosenoic acid (cetoleic acid) is a common docosenoic acid isomer in fish oils, the presence of other isomers, including this compound, has been reported in the analysis of marine lipid samples. psu.eduaocs.orgnih.gov The fatty acid composition of fish oils can be complex, containing a mixture of positional and geometric isomers of various fatty acids. psu.edu For example, docosenoic acids found in deep-sea fish like trout and salmon are primarily cetoleic acid, with a smaller proportion of erucic acid. frontiersin.orgnih.gov

Strategies for Extraction and Initial Fractionation from Complex Biological Matrices

The isolation of this compound from complex biological sources involves a multi-step process that begins with the extraction of total lipids, followed by fractionation to separate the desired fatty acid from other lipid components. The specific strategy can be adapted based on the nature of the source matrix and the scale of the isolation.

Initial Lipid Extraction: The primary step is the liberation of lipids from the cellular matrix. Widely used methods, such as those developed by Folch and Bligh & Dyer, employ a solvent system, typically a mixture of chloroform (B151607) and methanol (B129727), to effectively extract total lipids from tissues. For sources where fatty acids are present as esters (e.g., triglycerides or wax esters), a saponification step is crucial. This involves hydrolysis with a strong base like sodium hydroxide (B78521) in an alcoholic solution (e.g., ethanolic NaOH) to break the ester bonds and release the fatty acids as salts.

Fractionation and Purification: Once the total lipid or fatty acid mixture is extracted, various chromatographic techniques are employed for fractionation and purification.

Solid-Phase Extraction (SPE): This is a common technique for the initial cleanup and fractionation of the lipid extract. SPE can effectively separate different lipid classes. For instance, after saponification of wax esters from marine oils, SPE has been used to separate free fatty acids from fatty alcohols. In a typical procedure, the sample is loaded onto an SPE column, and different solvent mixtures are used for elution. Fatty alcohols can be eluted with a chloroform/isopropanol mixture, while free fatty acids are subsequently eluted with a more polar solvent system like diethyl ether/acetic acid.

Column Chromatography: Silica (B1680970) gel column chromatography is a versatile method for separating components of the lipid extract. The separation is based on polarity, with different solvents or solvent gradients used to elute different fractions. For separating unsaturated fatty acids like this compound, silver nitrate-impregnated silica gel chromatography (AgNO₃-silica gel) is particularly effective. The silver ions interact with the double bonds of the unsaturated fatty acids, allowing for their separation from saturated fatty acids and from each other based on the number and geometry of the double bonds.

High-Performance Liquid Chromatography (HPLC): For finer purification, reversed-phase HPLC (RP-HPLC) is a powerful tool. It separates fatty acids based on their chain length and degree of unsaturation. Preparative-scale RP-HPLC can be used as a final step to obtain a highly pure fraction of this compound.

For analytical purposes, rather than bulk isolation, the fatty acid fractions are often derivatized into fatty acid methyl esters (FAMEs). This is achieved by reacting the fatty acids with methanol in the presence of a catalyst. The resulting FAMEs are more volatile and less polar, making them suitable for analysis by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS), which can confirm the identity and purity of the isolated fatty acid.

The following table summarizes the common methodologies for the extraction and fractionation of fatty acids from biological matrices.

Table 1: Methodologies for Extraction and Fractionation of this compound

| Step | Method | Description & Purpose | Solvents/Reagents Involved |

|---|---|---|---|

| Lipid Extraction | Solvent Extraction (e.g., Folch, Bligh & Dyer) | Extraction of total lipids from the biological matrix. | Chloroform, Methanol |

| Hydrolysis (optional) | Saponification | To cleave ester linkages and release free fatty acids from triglycerides or wax esters. | Sodium hydroxide, Ethanol |

| Initial Fractionation | Solid-Phase Extraction (SPE) | Separation of broad lipid classes, such as neutral lipids, free fatty acids, and polar lipids. | Heptane, Chloroform, Isopropanol, Diethyl ether, Acetic acid |

| Purification | Silica Gel Column Chromatography | Separation of fatty acids based on polarity. | Petroleum ether, Ethyl acetate |

| Purification | Argentation (Silver Nitrate) Chromatography | Separation of unsaturated fatty acids from saturated ones based on interaction with silver ions. | Silver nitrate (B79036) |

| Fine Purification | High-Performance Liquid Chromatography (HPLC) | High-resolution separation of individual fatty acids based on chain length and unsaturation. | Acetonitrile (B52724), Water, Methanol |

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 5312551 |

| Acetic acid | 176 |

| Chloroform | 6212 |

| Diethyl ether | 3283 |

| Ethanol | 702 |

| Ethyl acetate | 8857 |

| Heptane | 8900 |

| Isopropanol | 3776 |

| Methanol | 887 |

| Petroleum ether | N/A |

| Silver nitrate | 24470 |

Elucidation of Biosynthetic Pathways and Enzymatic Mechanisms for 15 Docosenoic Acid

Fatty Acid Chain Elongation Systems Relevant to Docosenoic Acid Formation

The formation of docosenoic acid, a 22-carbon monounsaturated fatty acid, occurs through the addition of two-carbon units to an 18-carbon precursor. This elongation takes place outside the plastids, primarily in the endoplasmic reticulum, and utilizes a dedicated set of enzymes distinct from the primary fatty acid synthase (FAS) system. nih.govaocs.org

The biosynthesis of docosenoic acid isomers is understood to begin with oleic acid (C18:1). nih.gov Oleic acid, in its activated form as oleoyl-coenzyme A (oleoyl-CoA), serves as the primary substrate for the elongation process. atamanchemicals.comatamanchemicals.comwikipedia.org It provides the initial 18-carbon monounsaturated backbone.

The two-carbon units required for extending the oleoyl-CoA chain are supplied by malonyl-CoA. atamanchemicals.comatamanchemicals.comnih.gov Malonyl-CoA is synthesized in the cytosol from acetyl-CoA in a reaction that is a critical regulatory point for fatty acid synthesis. researchgate.netfrontiersin.org The elongation pathway involves two successive cycles of two-carbon additions from malonyl-CoA to convert the C18 chain into a C22 chain. nih.gov

Several key enzymes and enzyme complexes are integral to the synthesis of the precursors and the elongation process itself.

Acetyl-CoA Carboxylase (ACC): This biotin-dependent enzyme catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. researchgate.netfrontiersin.org This reaction is the committed step in fatty acid synthesis. The cytosolic form of ACC provides the malonyl-CoA specifically required for the elongation of very-long-chain fatty acids in the endoplasmic reticulum. nih.gov

Fatty Acid Synthase (FAS) Complex: The precursor, oleic acid, is itself a product of the primary fatty acid synthesis pathway. The de novo synthesis of fatty acids up to palmitic acid (16:0) is carried out by the fatty acid synthase (FAS) complex. aocs.orgnih.gov FAS is a multi-enzyme protein that catalyzes the sequential addition of two-carbon units from malonyl-ACP to a growing acyl-ACP chain. nih.gov Subsequent elongation from palmitate to stearate (B1226849) (18:0) and desaturation to oleate (B1233923) (18:1) provides the direct precursor for docosenoic acid synthesis. aocs.org

Fatty Acid Elongase (FAE) Complex and β-Ketoacyl-CoA Synthase (KCS): The elongation of oleoyl-CoA to docosenoyl-CoA is performed by a membrane-bound fatty acid elongase (FAE) enzyme system located in the endoplasmic reticulum. aocs.orgfrontiersin.org This system executes four sequential reactions for each two-carbon addition:

Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS) , this is the first and rate-limiting step. It involves the condensation of oleoyl-CoA (or the intermediate eicosenoyl-CoA) with a two-carbon unit from malonyl-CoA to form a β-ketoacyl-CoA. frontiersin.org

First Reduction: The β-ketoacyl-CoA is reduced to a β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KCR). frontiersin.org

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to create a trans-2,3-enoyl-CoA. frontiersin.org

Second Reduction: The enoyl-CoA is reduced by a trans-2,3-enoyl-CoA reductase (ECR) to yield an acyl-CoA chain that is two carbons longer than the starting substrate. frontiersin.org

This four-step cycle repeats to extend C20:1 to C22:1, resulting in docosenoyl-CoA.

| Elongation Step | Enzyme | Function |

| Substrate Provision | Acetyl-CoA Carboxylase (ACC) | Synthesizes malonyl-CoA from acetyl-CoA. researchgate.net |

| Precursor Synthesis | Fatty Acid Synthase (FAS) | Synthesizes C16-C18 fatty acid precursors. nih.gov |

| Elongation Cycle | ||

| 1. Condensation | β-Ketoacyl-CoA Synthase (KCS) | Elongates the acyl-CoA chain by two carbons using malonyl-CoA. frontiersin.org |

| 2. Reduction | β-Ketoacyl-CoA Reductase (KCR) | Reduces the keto group. frontiersin.org |

| 3. Dehydration | 3-Hydroxyacyl-CoA Dehydratase (HCD) | Removes a water molecule. frontiersin.org |

| 4. Reduction | trans-2,3-Enoyl-CoA Reductase (ECR) | Reduces the double bond to form the elongated saturated acyl-CoA. frontiersin.org |

Desaturation Mechanisms Leading to Monounsaturated Docosenoic Acids

15-Docosenoic acid is a monounsaturated fatty acid, meaning it contains one double bond. The position of this double bond is determined by the action of specific enzymes called fatty acid desaturases. aocs.orgfrontiersin.org In the most common pathway leading to docosenoic acid isomers like erucic acid (13-docosenoic acid), the double bond is already present in the C18 precursor, oleic acid. Oleic acid (cis-Δ9-octadecenoic acid) is formed by the action of a stearoyl-ACP Δ9-desaturase on stearic acid in the plastid. frontiersin.orgeolss.net

When oleic acid is elongated at the carboxyl end, the existing double bond at the Δ9 position maintains its position relative to the methyl (omega) end, becoming the Δ13 bond in the C22 docosenoic acid (an omega-9 fatty acid). atamanchemicals.com The synthesis of the specific isomer, this compound (an omega-7 fatty acid), would necessitate either a different precursor or the action of a different desaturase. For instance, it could arise from the elongation of cis-vaccenic acid (18:1Δ11), an omega-7 fatty acid, or through the action of a specific Δ15-desaturase on the saturated 22-carbon docosanoic acid, though the former mechanism is more typical for VLCFA synthesis. The specific desaturase enzyme dictates the precise location of the double bond in the fatty acid chain. frontiersin.org

Comparative Analysis of Biosynthetic Routes Across Diverse Organisms

The biosynthesis of docosenoic acid is most prominently studied in plants of the Brassicaceae family, such as rapeseed and mustard. atamanchemicals.comfrontiersin.org In these plants, oleic acid is synthesized in the plastids, exported to the cytosol as oleoyl-CoA, and then elongated by the FAE complex on the endoplasmic reticulum to produce erucic acid (13-docosenoic acid), which is then stored in seed oils as triacylglycerols. nih.govfrontiersin.org

In animals, the metabolic pathway is different. While animals can perform fatty acid elongation, high dietary intake of certain docosenoic acid isomers like erucic acid can lead to its accumulation in tissues, particularly the heart muscle. oup.comhmdb.ca This is because the rate of its mitochondrial oxidation is significantly slower compared to other fatty acids like oleic acid. oup.com Animals can also metabolize dietary docosenoic acid through retroconversion, a process where it is shortened back to its precursor, oleic acid. atamanchemicals.com

Catabolic and Retroconversion Pathways

The breakdown of docosenoic acids occurs through the same general process as other fatty acids: mitochondrial beta-oxidation. This pathway systematically shortens the fatty acid chain by two carbons per cycle, producing acetyl-CoA, FADH₂, and NADH.

The initial and rate-limiting step of beta-oxidation for long-chain fatty acids is catalyzed by acyl-CoA dehydrogenases. uniprot.org For docosenoic acid, this reaction is performed by long-chain acyl-CoA dehydrogenase (LCAD) or, more specifically, very-long-chain acyl-CoA dehydrogenase (VLCAD) , which is specialized for fatty acids with chains longer than 12-14 carbons. atamanchemicals.comnih.gov This enzyme introduces a double bond between the alpha and beta carbons of the acyl-CoA molecule, which is the first step in the four-reaction cycle of beta-oxidation. uniprot.org In humans, this degradation occurs primarily in the liver. atamanchemicals.comatamanchemicals.comwikipedia.org The comparatively slow action of VLCAD on docosenoic acid contributes to its potential for accumulation when consumed in large amounts. oup.comhmdb.ca

In Vivo Transformations and Metabolite Generation (e.g., Retroconversion to Oleic Acid)

Once ingested, docosenoic acid undergoes significant in vivo transformations, primarily in the liver. A key metabolic process is its breakdown into shorter-chain fatty acids through enzymatic pathways. atamanchemicals.com One of the notable transformations is the retroconversion of docosenoic acid into oleic acid (18:1n-9). echemi.comajol.infoatamanchemicals.com

This process is not a direct conversion but rather a result of chain-shortening metabolic pathways. The very-long-chain docosenoic acid is catabolized, likely within the peroxisomes and mitochondria, where two-carbon units are sequentially cleaved off. atamanchemicals.com Studies on the metabolism of the closely related erucic acid show that it is broken down by the enzyme long-chain acyl-CoA dehydrogenase in the liver. atamanchemicals.com This process of shortening the 22-carbon chain of docosenoic acid can ultimately yield the 18-carbon chain of oleic acid.

Research using perfused rat livers demonstrated that after the uptake of radiolabelled erucic acid, labeled oleic acid (18:1) and gondoic acid (20:1) were detected in organelle-bound phospholipids, confirming the occurrence of chain-shortening in both peroxisomes and mitochondria. This chain-shortening is considered an effect of adaptation to a high-fat diet.

Intermediary Metabolic Interactions (e.g., Inhibition of Mitochondrial Oxidation of Other Fatty Acids by Docosenoic Acid Metabolites)

The metabolites of docosenoic acid can significantly interact with and influence the metabolism of other fatty acids. A critical interaction is the inhibition of mitochondrial β-oxidation of other fatty acids, an effect particularly pronounced in the heart muscle. atamanchemicals.com

Research findings suggest that a mitochondrial metabolite of docosenoic acid, such as erucylcarnitine, is responsible for this inhibitory effect. echemi.comnih.gov Erucylcarnitine has been shown to significantly inhibit the mitochondrial oxidation of other long-chain fatty acids like palmitylcarnitine. nih.gov This inhibition is thought to be a primary cause for the accumulation of triglycerides in the hearts of rats fed diets high in rapeseed oil containing erucic acid, a condition known as myocardial lipidosis. atamanchemicals.comechemi.com

The proposed mechanism for this inhibition is not a direct action on the β-oxidation enzymes themselves, but rather an interference with the transport system for fatty acyl-CoA across the mitochondrial membranes. atamanchemicals.comechemi.com The incorporation of docosenoic acid into the mitochondrial membranes may disrupt the function of the carnitine-dependent transport system, thereby reducing the rate at which other fatty acids can be imported into the mitochondria for oxidation.

Table 1: Metabolic Interactions of Docosenoic Acid Metabolites

| Metabolite | Affected Pathway | Mechanism of Interaction | Consequence |

| Erucylcarnitine (from Erucic Acid) | Mitochondrial β-oxidation of other fatty acids (e.g., palmitylcarnitine) | Competitive inhibition of the carnitine-dependent fatty acid transport system in mitochondria. atamanchemicals.comechemi.comnih.gov | Decreased oxidation of other fatty acids, leading to their accumulation and esterification into triglycerides, particularly in cardiac tissue. atamanchemicals.com |

Advanced Analytical Techniques for Characterization and Quantification of 15 Docosenoic Acid

Chromatographic Separations

Chromatography is the cornerstone for the analysis of fatty acids, including 15-docosenoic acid. The separation is typically performed on the fatty acid methyl ester (FAME) derivatives to increase volatility for gas chromatography or improve compatibility with liquid chromatography solvents.

Gas Chromatography (GC) and Capillary Gas-Liquid Chromatography (CGLC) for Isomer Resolution

Gas chromatography, particularly with high-resolution capillary columns (CGLC), is a primary technique for separating and quantifying docosenoic acid isomers. The choice of stationary phase is critical for achieving the desired resolution between isomers that differ only in the position or geometry (cis/trans) of their double bond. oup.comnih.govoup.com

Open-tubular (capillary) GC is recommended as an appropriate analytical technique capable of separating specific docosenoic acid isomers, such as erucic acid (cis-13-docosenoic acid), from other positional and geometric isomers that may be present in a sample. oup.compsu.edu For instance, wall-coated capillary columns with polar stationary phases like SILAR-5CP have been successfully used to analyze complex mixtures containing various docosenoic acid isomers. nih.govoup.com The high efficiency of these columns allows for the separation of isomers that would co-elute on conventional packed columns. oup.com

Application of Ionic Liquid Stationary Phases for Positional Isomer Separation

A significant advancement in the separation of fatty acid isomers has been the development of highly polar ionic liquid (IL) stationary phases for GC. researchgate.netchromatographyonline.com These phases exhibit unique selectivity and can resolve positional isomers that are inseparable on conventional polar columns like polyethylene (B3416737) glycol or cyanopropyl polysiloxane phases. researchgate.netnih.gov

Research has demonstrated the exceptional separation of docosenoic acid (22:1) positional isomers using the novel SLB-IL100 ionic liquid column. researchgate.netnih.gov In a study using a 60-meter SLB-IL100 column, five positional isomers of 22:1 methyl esters were separated in the following elution order: 22:1n-15, 22:1n-13, 22:1n-11, 22:1n-9, and 22:1n-7. researchgate.net Notably, the 22:1n-15, 22:1n-13, and 22:1n-11 isomers, which are typically unresolvable on other polar columns, were almost completely separated. researchgate.net This capability is crucial for accurately determining the fatty acid profile in complex samples like fish oils, where multiple docosenoic acid isomers can be present. researchgate.net

| Parameter | Condition |

|---|---|

| Column | SLB-IL100 (60 m x 0.32 mm i.d.) |

| Stationary Phase | Highly Polar Ionic Liquid |

| Temperature | Isothermal, 170°C |

| Analysis Time | ~24 minutes |

| Elution Order | 22:1n-15 → 22:1n-13 → 22:1n-11 → 22:1n-9 → 22:1n-7 |

Optimization of Chromatographic Conditions for Docosenoic Acid Analysis

Optimizing GC conditions is essential for achieving baseline separation and accurate quantification of docosenoic acid isomers. Key parameters include the oven temperature program, carrier gas flow rate, and injector and detector temperatures. mdpi.comgcms.cz

For the analysis of docosenoic acid isomers on ionic liquid columns, isothermal conditions have been evaluated. For example, analysis on the SLB-IL100 column was tested at isothermal temperatures between 150°C and 180°C, with 170°C providing near-complete separation of key positional isomers within 24 minutes. researchgate.net For general FAME analysis, temperature programming is common, with an initial hold followed by a ramp to a final temperature. mdpi.comjku.at The selection of an optimal temperature program can be critical, as changes in temperature can sometimes alter the elution order of FAMEs on certain polar columns. researchgate.net The goal is to maximize resolution while maintaining a reasonable analysis time. gcms.cz

High-Performance Liquid Chromatography (HPLC) for Purification and Fractionation

While GC is the primary tool for quantitative analysis of FAMEs, High-Performance Liquid Chromatography (HPLC) serves a vital role in the preparative purification and fractionation of fatty acids. hplc.eu Reverse-phase HPLC (RP-HPLC) is often employed to separate fatty acids or their esters based on chain length and degree of unsaturation. researchgate.net

This technique can be used as a preliminary step to isolate specific groups of fatty acids, such as the total monoethylenic fraction, from a complex mixture. researchgate.net For instance, FAMEs can be fractionated on a C18 column, after which the collected fractions can be subjected to further, more detailed analysis by capillary GC or GC-MS. researchgate.net This two-step approach simplifies complex chromatograms and aids in the identification of low-concentration isomers.

Thin-Layer Chromatography (TLC) and Argentation TLC for Geometric and Positional Isomers

Thin-Layer Chromatography (TLC) is a valuable technique for the separation of lipids. A specialized form, argentation TLC, is particularly powerful for separating fatty acid isomers. aocs.orgeuropa.eueuropa.eu This method utilizes TLC plates impregnated with silver nitrate (B79036) (AgNO₃). aocs.org

The principle of argentation TLC relies on the reversible interaction between the π-electrons of the double bonds in unsaturated fatty acids and silver ions. aocs.org This interaction forms polar complexes; the strength of the complex depends on the number, configuration (geometry), and position of the double bonds. aocs.org As a result, FAMEs can be separated according to their degree of unsaturation. Crucially, this technique can separate geometric isomers, as trans isomers are held less strongly by the silver ions and thus migrate further up the plate than their corresponding cis isomers. aocs.org Argentation TLC is often used as a preparative step to isolate fractions of saturated, cis-monounsaturated, and trans-monounsaturated FAMEs before quantitative analysis by GC. aocs.orgeuropa.eulegislation.gov.uk

Mass Spectrometric Identification and Structural Elucidation

Mass spectrometry (MS), typically coupled with gas chromatography (GC-MS), is the definitive method for the structural elucidation of fatty acids. While standard electron ionization (EI) mass spectra of FAMEs provide information on molecular weight and chain length, they often yield ambiguous information about the double bond position due to ion migration. nih.gov

To overcome this limitation, derivatization techniques are employed. Converting fatty acids into specific derivatives, such as N-acyl pyrrolidides, produces characteristic fragmentation patterns upon EI-MS analysis that allow for the unambiguous assignment of the double bond location. researchgate.net In the mass spectrum of a fatty acid pyrrolidide, the diagnostic ions reveal the original position of the double bond.

More recent advancements in MS technology have introduced powerful techniques for pinpointing double bonds without prior derivatization. One such method is ozone-induced dissociation (OzID), which involves the gas-phase reaction of mass-selected lipid ions with ozone. nih.govbiorxiv.orgresearchgate.net This reaction cleaves the carbon-carbon double bond, generating specific product ions (an aldehyde and a Criegee ion) whose masses directly indicate the location of the double bond. researchgate.net This approach allows for the de novo identification of fatty acid isomers, even in complex mixtures with incomplete chromatographic separation. nih.govbiorxiv.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the comprehensive profiling of fatty acids. For GC-MS analysis, fatty acids are typically converted into their more volatile fatty acid methyl esters (FAMEs). This derivatization is essential to improve their thermal stability and chromatographic performance.

The process involves the extraction of lipids from a sample, followed by transesterification to produce FAMEs. These FAMEs are then separated on a capillary GC column, often a polar column like those with a bis(cyanopropyl) polysiloxane stationary phase, which allows for the separation of FAMEs based on their chain length, degree of unsaturation, and the position of double bonds. The eluting compounds are then ionized, commonly by electron ionization (EI), and the resulting mass spectra provide a fingerprint for identification.

Research on the fatty acid profile of the oleaginous yeast Lodderomyces elongisporus has successfully identified the presence of this compound (C22:1). thermofisher.com In such studies, the identification of this compound methyl ester is achieved by comparing its mass spectrum and retention time with those of a known standard or by matching the spectrum to established libraries like the NIST mass spectral library. For instance, in a study analyzing legume lipids, 13-docosenoic acid (erucic acid), an isomer of this compound, was identified using GC-MS, showcasing the technique's ability to differentiate C22:1 isomers. nih.gov

Table 1: Illustrative GC-MS Parameters for Fatty Acid Methyl Ester Analysis

| Parameter | Typical Setting |

|---|---|

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.5 mL/min) |

| Oven Program | Initial temp. 120-140°C, ramp to 260-280°C |

| Injection Mode | Splitless |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Derivatization | Conversion to Fatty Acid Methyl Esters (FAMEs) |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful alternative to GC-MS, particularly for the analysis of thermally labile or less volatile compounds. nih.gov For fatty acids, LC-MS avoids the need for derivatization to increase volatility, although derivatization may still be used to enhance ionization efficiency. rsc.org

Reversed-phase LC, often with a C18 or C8 stationary phase, is commonly employed to separate fatty acids based on their hydrophobicity. The mobile phase typically consists of an aqueous component and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like ammonium (B1175870) formate (B1220265) to improve ionization. shimadzu.com Electrospray ionization (ESI) is a common ionization source used in the negative ion mode for underivatized fatty acids, which readily form [M-H]⁻ ions. jsbms.jp

LC-MS is particularly advantageous for analyzing complex biological samples where minimal sample preparation is desired. It can effectively separate this compound from other fatty acids and lipid classes, providing both qualitative and quantitative information in a single run.

Tandem Mass Spectrometry (MS/MS) Approaches for Structural Confirmation

Tandem mass spectrometry (MS/MS) is indispensable for the unambiguous structural confirmation of fatty acids, especially for pinpointing the location of double bonds within the acyl chain. biorxiv.org In an MS/MS experiment, a specific ion (the precursor ion) corresponding to the fatty acid of interest is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer.

The fragmentation pattern provides structural information. While the fragmentation of simple FAMEs can sometimes be ambiguous regarding double bond location, derivatization techniques can be employed to "fix" the double bond position. For instance, derivatization with dimethyl disulfide (DMDS) creates a thioether at the site of the double bond, and the subsequent mass spectrum shows characteristic fragments that clearly indicate the original position of the unsaturation. researchgate.net

For underivatized fatty acids analyzed by LC-MS/MS, characteristic fragmentation can also be observed. For C22:1 fatty acids like erucic acid, fragmentation in negative ESI mode can yield product ions that, while not always pinpointing the exact double bond location without high-resolution instruments or specific derivatization, are characteristic of the compound class. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of organic molecules, including fatty acids. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei in the molecule. magritek.com

For this compound, NMR is particularly useful for:

Confirming the position of the double bond: The chemical shifts of the olefinic protons (-CH=CH-) in the ¹H NMR spectrum (typically around 5.3 ppm) and the olefinic carbons in the ¹³C NMR spectrum (around 130 ppm) are indicative of the double bond. magritek.commdpi.com Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be used to establish correlations between protons and carbons, allowing for the precise assignment of the double bond to the C15-C16 position.

Determining the stereochemistry (cis/trans): The coupling constant (J-coupling) between the two olefinic protons in the ¹H NMR spectrum can distinguish between cis and trans isomers. A smaller coupling constant is characteristic of a cis (or Z) configuration, while a larger coupling constant indicates a trans (or E) configuration. The chemical shifts of the allylic carbons in the ¹³C NMR spectrum also differ between cis and trans isomers.

While obtaining high-resolution NMR data specifically for this compound can be challenging and may require isolation of the compound, the principles of NMR are routinely applied to characterize the structure of novel or uncommon fatty acids. nih.gov

Spectrophotometric and Other Biophysical Methods

While mass spectrometry and NMR are primary tools for structural characterization, other methods can be employed for quantification and preliminary analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. rsc.org It is primarily used for the analysis of compounds containing chromophores, particularly conjugated double bond systems.

This compound, being a monounsaturated fatty acid, does not possess a conjugated system and therefore does not exhibit significant UV absorbance in its native form. However, UV-Vis spectroscopy can be a valuable quantitative tool after derivatization with a UV-absorbing tag. Reagents such as phenacyl bromide or p-bromophenacyl bromide react with the carboxylic acid group to form phenacyl esters, which have a strong UV absorbance (e.g., around 242-254 nm). researchgate.netlibretexts.orgoup.com This approach allows for the sensitive detection and quantification of this compound using HPLC with a UV-Vis detector.

Quantitative Colorimetric Assays (e.g., Sulfo-Phospho-Vanillin Assay)

The sulfo-phospho-vanillin (SPV) assay is a simple and rapid colorimetric method for the quantification of total lipids, particularly unsaturated fatty acids. nih.gov The principle of the assay involves the reaction of lipids with concentrated sulfuric acid at a high temperature, followed by the addition of a phospho-vanillin reagent. This reaction produces a pink-colored complex, and the intensity of the color, measured spectrophotometrically (typically between 520-540 nm), is proportional to the amount of lipid in the sample.

Research has shown that the reactivity in the SPV assay is influenced by the degree of unsaturation of the fatty acids. Studies on marine yeasts have indicated that a high presence of monounsaturated fatty acids, including this compound, results in a higher reaction response compared to polyunsaturated fatty acids. This makes the SPV assay a useful tool for estimating the total unsaturated fatty acid content in samples where this compound is a component, although it does not provide information on the individual fatty acid profile.

Method Validation and Standardization in Docosenoic Acid Analysis

The reliability and accuracy of any quantitative data for this compound depend critically on the rigorous validation of the analytical methods employed. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.goveuropa.eu This is a fundamental requirement in quality control, product development, and regulatory compliance to ensure that results are precise, accurate, and reproducible. bio-conferences.orgwaters.com For long-chain fatty acids like docosenoic acid isomers, this process addresses specific challenges, particularly the need to differentiate between structurally similar molecules.

The validation of an analytical method for this compound involves assessing several key performance characteristics, as outlined by international guidelines such as those from the International Conference on Harmonisation (ICH). nih.goveuropa.eu These parameters ensure the method's performance is well-documented and suitable for routine analysis. diva-portal.org

Key Validation Parameters:

Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as other fatty acid isomers, degradation products, or matrix components. europa.eubio-conferences.org In the context of this compound, a key challenge is its separation from other positional isomers of docosenoic acid, like cetoleic acid (11-docosenoic acid) and erucic acid (13-docosenoic acid). caymanchem.compsu.edu High-polarity capillary gas chromatography (GC) columns (e.g., cyanopropyl polysiloxane phases like HP-88) or specialized liquid chromatography (LC) columns (e.g., phenyl columns) are often required to achieve the necessary resolution. caymanchem.commdpi.comshimadzu.com

Linearity: Linearity demonstrates a direct proportional relationship between the concentration of this compound and the analytical instrument's response over a defined range. europa.eu This is typically evaluated by analyzing a series of standards at different concentrations. The relationship is commonly assessed by the correlation coefficient (r) or the coefficient of determination (r²), with an acceptance criterion often set at r² ≥ 0.99. bio-conferences.orgresearchgate.net

Accuracy: Accuracy reflects the closeness of the measured value to the true or accepted reference value. It is often determined through spike-recovery experiments, where a known quantity of pure this compound standard is added to a sample matrix and then analyzed. europa.eu The percentage of the added standard that is recovered is calculated. Successful methods typically show high recovery rates, often within a range of 95% to 105%. mdpi.comresearchgate.netjppres.com

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). europa.eu

Repeatability (Intra-day precision): This assesses the precision over a short interval of time with the same analyst and equipment. diva-portal.org A common acceptance criterion for repeatability is an RSD of less than 2%. mdpi.com

Intermediate Precision (Inter-day precision): This evaluates the method's precision across different days, and potentially different analysts or equipment. diva-portal.org This demonstrates the method's consistency over time.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. europa.eujppres.com The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. europa.euresearchgate.net These are crucial for analyzing trace amounts of this compound. These limits can be calculated based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. europa.euamegroups.org

Robustness: This parameter is an indicator of a method's reliability during normal usage. It involves deliberately introducing small variations in method parameters (e.g., temperature, mobile phase composition, flow rate) and examining the effect on the results. europa.eu

Standardization in Analysis

Standardization is essential for achieving comparability of results between different laboratories and over time. This relies heavily on the use of high-purity chemical standards and reference materials. superchroma.com.tw

Certified Reference Materials (CRMs): For accurate quantification, the use of a well-characterized standard of this compound is ideal. While specific CRMs for the this compound isomer may be less common than for its more prevalent isomer, erucic acid, reference materials for related compounds like (E)-13-Docosenoic Acid (brassidic acid) are available. crmlabstandard.com

Internal and External Standards: Quantification is typically performed using either an external standard calibration curve or an internal standard method. jppres.com An internal standard, a compound not naturally present in the sample and added in a known amount (e.g., methyl tetracosanoate), can correct for variations in sample preparation and instrument response. europa.eu

The table below summarizes typical validation parameters and acceptance criteria applicable to the analysis of long-chain fatty acids like this compound by chromatographic methods.

| Validation Parameter | Description | Typical Acceptance Criteria | Reference(s) |

| Specificity | Ability to differentiate the analyte from other compounds, especially isomers. | Adequate resolution between peaks of interest (e.g., Resolution (Rs) > 1.5). | bio-conferences.orgmdpi.com |

| Linearity (r²) | Correlation between concentration and instrument response. | r² ≥ 0.99 | nih.govbio-conferences.orgresearchgate.net |

| Accuracy (% Recovery) | Closeness of the measured value to the true value, tested via spike-recovery. | 95-105% | mdpi.comresearchgate.netjppres.com |

| Precision (RSD%) | Agreement between repeated measurements. | Repeatability (Intra-day): RSD < 2%Intermediate (Inter-day): RSD < 15% | diva-portal.orgmdpi.com |

| Limit of Detection (LOD) | Lowest concentration that can be reliably detected. | Signal-to-Noise Ratio ≥ 3:1 | europa.eujppres.com |

| Limit of Quantification (LOQ) | Lowest concentration that can be accurately and precisely measured. | Signal-to-Noise Ratio ≥ 10:1 | europa.euresearchgate.net |

Biotechnological Approaches and Metabolic Engineering for 15 Docosenoic Acid Production and Modification

Genetic Engineering Strategies in Oilseed Crops for Tailored Fatty Acid Composition

Genetic engineering provides precise tools to modify the fatty acid profiles of oilseed crops, enhancing the production of specific fatty acids like 15-docosenoic acid. nih.govusda.gov The primary goals are to increase the levels of desired fatty acids and reduce or eliminate undesirable ones, thereby creating "designer oils" for specific industrial or nutritional applications. usda.govcabidigitallibrary.org

The biosynthesis of VLCFAs such as this compound (an isomer of erucic acid) begins with oleic acid (18:1) in the plastids. frontiersin.org This precursor is then elongated in the cytoplasm by a multi-enzyme complex located on the endoplasmic reticulum membrane. frontiersin.orgbiocyclopedia.com A key rate-limiting step in this process is the initial condensation reaction catalyzed by 3-ketoacyl-CoA synthase (KCS). biocyclopedia.comocl-journal.org

Metabolic engineering efforts focus on several key targets to boost VLCFA content:

Increasing Precursor Availability: Enhancing the flow of oleic acid towards the elongation pathway is a primary strategy. This can involve upregulating genes responsible for oleic acid synthesis.

Overcoming Rate-Limiting Steps: Since KCS is often the bottleneck, overexpressing KCS genes is a common and effective strategy. biocyclopedia.comocl-journal.org

Improving Acyl-CoA Incorporation: The efficiency with which VLCFAs are incorporated into triacylglycerols (TAGs), the main storage form of oil, can be a limiting factor. The enzyme lysophosphatidic acid acyltransferase (LPAAT) is crucial for this step. biocyclopedia.com Many oilseed crops possess LPAATs that are inefficient at incorporating VLCFAs like erucic acid at the sn-2 position of the glycerol (B35011) backbone. biocyclopedia.comnih.gov Introducing LPAAT genes from other species, such as Limnanthes alba (meadowfoam) or yeast, which have a higher specificity for VLCFA-CoAs, has been shown to significantly increase the accumulation of these fatty acids in the seed oil. biocyclopedia.comnih.gov

Downregulating Competing Pathways: To channel more oleic acid into the elongation pathway, competing pathways can be suppressed. A key target for downregulation is the fatty acid desaturase 2 (FAD2) gene, which encodes an enzyme that converts oleic acid into linoleic acid. nih.govresearchgate.net Suppressing FAD2 using techniques like RNA interference (RNAi) increases the oleic acid pool available for elongation. nih.govnih.gov

These strategies have been successfully applied in various oilseed crops, including rapeseed (Brassica napus), Arabidopsis thaliana, and camelina, to significantly increase the content of C20 and C22 fatty acids. nih.govbiocyclopedia.com

The fatty acid elongase (FAE) complex is central to the production of this compound. The first and rate-limiting enzyme in this complex is KCS, encoded by the FAE1 gene. nih.govocl-journal.org Consequently, manipulating the expression of FAE1 is a powerful tool for altering VLCFA levels.

Overexpression of FAE1 : Introducing and overexpressing FAE1 genes has proven highly effective. For instance, transferring the FAE1 gene from Crambe abyssinica into a zero-erucic acid Arabidopsis thaliana mutant raised the erucic acid content to 12.8%. frontiersin.org Similarly, introducing a Limnanthes douglasii KCS gene into soybean somatic embryos led to the accumulation of C20 and C22 fatty acids to over 15% of total fatty acids, a significant increase from the usual <1%. biocyclopedia.com

Gene Silencing of FAE1 : Conversely, to create low-erucic acid varieties (like canola from rapeseed), silencing the FAE1 gene is the primary strategy. aocs.org Techniques such as intron-containing hpRNA-mediated post-transcriptional silencing have been used to effectively down-regulate BnFAE1.1 in Brassica napus, resulting in very low levels of erucic acid and a corresponding increase in oleic acid. cabidigitallibrary.org

Combined Approaches: The most significant increases in VLCFA content are often achieved by combining multiple genetic modifications. A successful strategy in Brassica carinata involved the simultaneous overexpression of BnFAE1 from B. napus and a specific LPAAT from L. douglasii, coupled with the RNAi-mediated silencing of the endogenous BcFAD2 gene. nih.gov This multi-pronged approach addresses the precursor supply, the elongation rate, and the final incorporation into TAGs, leading to erucic acid levels reaching up to 52.7% in transgenic lines. nih.gov

Table 1: Examples of Genetic Engineering in Oilseed Crops to Modify Erucic Acid (C22:1) Content

Crop Genetic Modification Key Gene(s) Targeted Outcome Reference Brassica carinata Overexpression and RNAi silencing BnFAE1, LdPLAAT (overexpressed); BcFAD2 (silenced) Erucic acid content increased to 52.7% Brassica napus hpRNA-mediated silencing BnFAE1.1 (silenced) Significant reduction in erucic and eicosenoic acid; increased oleic acid Arabidopsis thaliana (mutant) Gene transfer FAE1 from Crambe abyssinica (introduced) Erucic acid increased from 0% to 12.8% hhu.de Soybean (somatic embryos) Gene transfer KCS from Limnanthes douglasii (introduced) C20 and C22 fatty acids increased to >15% of total fatty acids frontiersin.org

Microbial Fermentation Systems for Industrial-Scale Bioproduction

Oleaginous microorganisms, particularly yeasts, are promising "cell factories" for the production of lipids, including VLCFAs. researchgate.net They can be cultivated in controlled fermenters, offering advantages over agriculture such as faster production cycles and independence from climate. frontiersin.org

The selection of a suitable microbial strain is the first critical step. An ideal candidate should have a high innate capacity for lipid biosynthesis and be amenable to genetic and process optimization. researchgate.net Among the more than 70 known oleaginous yeast species, Lodderomyces elongisporus has emerged as a noteworthy producer of docosenoic acids. researchgate.netplos.org

Lodderomyces elongisporus, a yeast isolated from various sources including marine environments and fermented foods, has been identified as a producer of this compound. plos.orgnih.gov In one study, an Egyptian marine isolate of L. elongisporus was found to produce 12.12% this compound (C22:1) in its fatty acid profile when grown under specific conditions. nih.govresearchgate.net This finding highlights the potential of screening natural isolates to discover potent producers. nih.gov

Optimization strategies often involve classical mutagenesis (e.g., irradiation) followed by high-throughput screening, especially for yeasts with limited genetic tools. tum.de For other yeasts like Yarrowia lipolytica, a well-studied model, extensive genetic engineering tools are available to enhance lipid production pathways. nih.govmdpi.com

Once a promising strain is selected, the bioprocess conditions must be optimized to maximize lipid yield. Lipid accumulation in oleaginous yeasts is typically triggered by nutrient limitation (usually nitrogen) in the presence of excess carbon. tum.de

Key parameters for bioprocess development include:

Carbon-to-Nitrogen (C:N) Ratio: A high C:N ratio is the most critical factor for inducing lipogenesis. After an initial phase of cell growth with sufficient nitrogen, the culture is shifted to a nitrogen-limited medium, which redirects carbon flux from biomass production to lipid synthesis. tum.demdpi.com

Carbon Source: Yeasts can utilize a variety of carbon sources, including glucose, glycerol, and even waste streams like whey permeate and volatile fatty acids, which can reduce production costs. nih.govmdpi.com High glucose concentrations have been shown to boost total lipid production in L. elongisporus. nih.gov

Temperature: Temperature can significantly affect both biomass growth and the fatty acid profile. For marine-derived yeasts like L. elongisporus, lower temperatures (e.g., 7-15°C) can sometimes enhance the production of polyunsaturated fatty acids and total lipids. nih.govnih.gov For instance, the maximum lipid accumulation in L. elongisporus (54% of dry cell weight) was achieved at 15°C. nih.gov

Fermentation Strategy: Different fermentation modes, such as batch, fed-batch, or two-stage cultivation, can be employed. A two-stage process, where a growth phase is followed by a lipid accumulation phase, is often used to maximize productivity. mdpi.commdpi.com

**Table 2: Effect of Cultivation Conditions on Lipid Production by *Lodderomyces elongisporus***

Condition Total Lipid Content (% DCW) This compound (% of total FA) Reference Normal Glucose, 26°C Not specified 12.12% [15, 22] High Glucose (8%), 15°C 54% Not specified researchgate.net High Glucose (8%), 7°C ~66% Not specified nih.gov

Enzymatic Synthesis and Biocatalytic Transformations of Docosenoic Acid Precursors

Biocatalysis, the use of isolated enzymes or whole cells as catalysts, offers a highly specific and environmentally friendly alternative to traditional chemical synthesis for producing and modifying fatty acids. hhu.deresearchgate.net These reactions are performed under mild conditions and can achieve high selectivity, which is often difficult with chemical methods. nih.gov

Recent advancements have focused on the enzymatic functionalization of fatty acid alkyl chains. hhu.detudelft.nl While direct enzymatic synthesis of this compound from precursors is less explored, various biocatalytic transformations can be applied to its precursors or to the fatty acid itself to create valuable derivatives.

Key enzymatic transformations include:

Epoxidation: Cytochrome P450 monooxygenases can be used to convert the double bonds of unsaturated fatty acids into epoxides. d-nb.info For example, a bacterial P450 enzyme (BM3 from Bacillus megaterium) has been efficiently used for the epoxidation of polyunsaturated fatty acids like DHA and EPA. nih.gov This process could be adapted for this compound to produce its corresponding epoxide, a valuable intermediate for polymers and adhesives. hhu.de

Hydroxylation: P450 enzymes can also catalyze the regioselective hydroxylation of fatty acids. nih.gov This introduces a hydroxyl group at a specific position on the alkyl chain, creating hydroxy fatty acids that are useful as chemical intermediates.

Other Transformations: A wide array of other biocatalytic reactions have been developed for fatty acids, including decarboxylation to produce alkanes (biofuels), reduction of the carboxyl group to synthesize fatty aldehydes and alcohols (for fragrances), and hydratase-catalyzed addition of water to double bonds. researchgate.net These enzymatic tools could potentially be applied to this compound or its precursors to generate a diverse range of bio-based chemicals.

The development of enzyme cascades, where multiple enzymes work in a one-pot system, further enhances the efficiency of these biotransformations. nih.gov For example, a cascade involving a P450 peroxygenase and an α-hydroxyacid oxidase was designed to convert fatty acids into α-ketoacids with high efficiency by recycling the oxidant H₂O₂ internally. nih.gov

In Vitro Enzymatic Reactions for Specific Docosenoic Acid Derivatives

The functionalization of the this compound molecule to create novel derivatives with specific properties is an area of significant interest. In vitro enzymatic reactions provide a powerful toolkit for this purpose, offering high specificity and mild reaction conditions compared to conventional chemical methods. While research directly targeting this compound is emerging, extensive studies on its isomers and other long-chain fatty acids provide a strong basis for potential enzymatic modifications.

Enzymes such as lipoxygenases (LOXs), cytochrome P450 (CYP) monooxygenases, and carboxylic acid reductases are key biocatalysts for these transformations. tuscany-diet.net, wikipedia.org, medchemexpress.com, mdpi.com, wikipedia.org, google.com

Epoxidation and Hydroxylation: Cytochrome P450 enzymes are well-known for their ability to catalyze the epoxidation and hydroxylation of polyunsaturated fatty acids. nih.gov These enzymes can metabolize fatty acids to either epoxide or hydroxy-PUFA derivatives. mdpi.com For instance, human CYP enzymes from the CYP2C and CYP2J subfamilies are major epoxygenases for fatty acids like docosahexaenoic acid (DHA), preferentially epoxidizing the terminal double bond. researchgate.net, mdpi.com This suggests a high potential for CYP-mediated epoxidation of the double bond in this compound to produce 15,16-epoxy-docosanoic acid. Similarly, diiron-oxo enzymes can act as hydroxylases or desaturases, and their activity can be directed by subtle changes in substrate positioning. d-nb.info

Oxidation and Cleavage: Lipoxygenases are dioxygenases that catalyze the formation of hydroperoxides from polyunsaturated fatty acids. medchemexpress.com Their action on monounsaturated fatty acids like this compound could lead to the formation of valuable hydroxy derivatives. Furthermore, processes for the oxidative cleavage of the double bond in unsaturated fatty acids, including isomers of docosenoic acid like erucic acid, have been developed. google.com This reaction can be used to produce shorter-chain dicarboxylic acids, which are valuable industrial chemical building blocks. d-nb.info

Reduction to Aldehydes: A patented enzymatic method utilizes carboxylic acid reductase from species like Nocardia to convert fatty acids into their corresponding aldehydes. google.com This method has been cited for its applicability to a wide range of fatty acids, including 13-docosenoic acid, indicating its potential for the specific reduction of this compound to (Z)-docos-15-enal. google.com This enzymatic reduction is highly specific and operates under mild conditions, offering advantages over traditional chemical reductions. google.com

| Enzyme Class | Specific Enzyme Example | Substrate | Potential Reaction | Potential Product | Reference |

|---|---|---|---|---|---|

| Cytochrome P450 Monooxygenase | Human CYP2C8, CYP2C9, CYP2J2 | This compound | Epoxidation | 15,16-Epoxy-docosanoic acid | researchgate.net, mdpi.com |

| Lipoxygenase (LOX) | Soybean LOX | This compound | Hydroxylation/Peroxidation | Hydroxy-docosenoic acid derivatives | medchemexpress.com |

| Carboxylic Acid Reductase | Nocardia sp. CAR | This compound | Carboxyl group reduction | (Z)-docos-15-enal | google.com |

| Oxidative Cleavage Enzymes | Catalytic system (e.g., with oxygen/catalyst) | This compound | Double bond cleavage | Heptanedioic acid & Pentadecanoic acid | google.com |

Development of Bioreactor Systems for Docosenoic Acid Synthesis

The scalable production of this compound and other VLCFAs is achievable through fermentation in controlled bioreactor systems. These systems allow for precise regulation of environmental parameters such as pH, temperature, aeration, and nutrient supply, which is crucial for optimizing microbial growth and fatty acid yield. Oleaginous yeasts, which can accumulate large quantities of intracellular lipids, are particularly promising hosts for this purpose. gfi.org

Metabolic engineering plays a pivotal role in developing yeast strains for VLCFA production. This involves introducing heterologous genes, such as those for fatty acid elongases, and modifying native metabolic pathways, for instance, by deleting genes involved in the competing β-oxidation pathway. google.com, windows.net

Engineered Yeast in Bioreactors: Research has demonstrated the successful production of VLCFAs in engineered Yarrowia lipolytica. windows.net By expressing a 3-ketoacyl-CoA synthase (an elongase enzyme) from Triticum aestivum (TaFAE1) and deleting the multifunctional enzyme of the peroxisomal β-oxidation pathway (YlMFE1), a recombinant strain was created that produced oils with over 30% VLCFAs. windows.net The primary products were erucic acid (C22:1Δ13), behenic acid (C22:0), and tetracosanoic acid (C24:0). windows.net Such fermentation processes are typically conducted in bench-scale bioreactors where parameters can be tightly controlled to maximize biomass and lipid accumulation. google.com, google.com

Production in Native Microorganisms: Beyond genetically modified organisms, some naturally occurring yeasts have been identified as producers of docosenoic acid isomers. A study on the cold-adapted marine yeast Lodderomyces elongisporus reported the production of this compound, which constituted 12.12% of the total fatty acid profile when the yeast was grown at 26 °C on a basal-defatted medium. researchgate.net, researchgate.net Similarly, the yeast Leucosporidium scottii, when cultivated in a 1-L bench-scale bioreactor at 15°C, was found to co-produce lipids alongside the enzyme L-asparaginase. frontiersin.org The fatty acid profile included cis-11-docosenoic acid (cetoleic acid), another C22:1 isomer. frontiersin.org These findings highlight that specific cultivation conditions in a bioreactor can induce the synthesis of VLCFAs even in wild-type strains.

The development of these bioreactor systems, from optimizing aeration and feeding strategies to refining downstream processing for product recovery, is critical for moving from laboratory-scale findings to commercially viable industrial production of this compound. google.com, ub.edu

| Microorganism | Bioreactor Type | Key Cultivation Conditions | Target Product(s) | Yield/Titer | Reference |

|---|---|---|---|---|---|

| Lodderomyces elongisporus | Shake Flask (fermentation study) | 26 °C, Basal-Defatted Medium (BDM) | This compound | 12.12% of total fatty acids | researchgate.net, researchgate.net |

| Leucosporidium scottii | 1-L Benchtop Bioreactor | 15 °C, pH 7.0, DO at 30% | cis-11-Docosenoic acid | 0.96% of total fatty acids | frontiersin.org |

| Recombinant Yarrowia lipolytica | Fermenter (unspecified scale) | Engineered with TaFAE1 elongase, YlMFE1 deletion | Erucic acid (C22:1Δ13) | >30% of total fatty acids were VLCFA | windows.net |

Ecological and Environmental Dynamics of 15 Docosenoic Acid

Distribution and Cycling in Aquatic and Terrestrial Ecosystems

The distribution of 15-docosenoic acid in the environment is tied to its biological sources. While specific data on its concentration in various environmental compartments are limited, its presence can be inferred from the distribution of organisms known to produce omega-7 fatty acids.

Terrestrial Ecosystems: In terrestrial environments, this compound has been identified in plants, notably in peanuts (Arachis hypogaea). Its presence in plant tissues means it enters the soil ecosystem through the decomposition of leaf litter and root exudates. Very-long-chain fatty acids are major components of plant cuticular waxes and root suberin, which are essential for protecting plants from environmental stresses. mdpi.com Upon decomposition, these fatty acids become part of the soil organic matter. The fate of these molecules in the soil is influenced by their interaction with soil particles and their uptake by soil microorganisms. The cycling of this compound in terrestrial ecosystems is therefore a part of the broader carbon cycle, involving its synthesis by plants, incorporation into soil organic matter, and eventual degradation by soil biota.

Aquatic Ecosystems: In aquatic ecosystems, the primary producers of many long-chain fatty acids are phytoplankton. nih.gov While direct evidence for the synthesis of this compound by specific marine or freshwater algae is not abundant, other omega-7 fatty acids, such as palmitoleic acid, are known to be produced by various algal species. wikipedia.orgcansa.org.zagoogle.com It is plausible that this compound is also synthesized by certain types of phytoplankton and enters the aquatic food web.

Once introduced into the food web, fatty acids are transferred trophically from phytoplankton to zooplankton, and then to higher organisms such as fish. awi.de The fatty acid composition of an organism often reflects its diet. Therefore, this compound would be expected to be found in the tissues of aquatic organisms that directly or indirectly consume omega-7-producing primary producers. The table below illustrates the likely distribution pathways in both terrestrial and aquatic environments.

| Ecosystem | Primary Source | Environmental Reservoir | Trophic Transfer |

|---|---|---|---|

| Terrestrial | Plants (e.g., Peanuts) | Soil Organic Matter, Plant Debris | Herbivores, Decomposers (Microorganisms) |

| Aquatic | Phytoplankton, Algae | Water Column (dissolved/particulate), Sediments | Zooplankton, Fish, Benthic Organisms |

Environmental Fate and Biotransformation Studies

The environmental fate of this compound is determined by its susceptibility to biological degradation. As a very-long-chain fatty acid of biological origin, it is not expected to be persistent in the environment under most conditions.

The primary mechanism for the breakdown of fatty acids in aerobic organisms is beta-oxidation . nih.gov Due to their length, VLCFAs like this compound are initially chain-shortened in peroxisomes before being further metabolized in mitochondria. nih.govwikipedia.org This process sequentially cleaves two-carbon units from the fatty acid chain, generating acetyl-CoA, which can then enter central metabolic pathways like the citric acid cycle to produce energy.

In the broader environment, microbial communities in soil and aquatic sediments play a crucial role in the degradation of organic matter, including fatty acids. While specific studies on the microbial degradation of this compound are scarce, the metabolic machinery to degrade long-chain fatty acids is widespread among bacteria and fungi. nih.gov These microorganisms can utilize fatty acids as a source of carbon and energy. The general steps of microbial degradation would involve:

Uptake: The fatty acid is transported into the microbial cell.

Activation: The fatty acid is converted to its acyl-CoA derivative.

Beta-oxidation: The acyl-CoA is broken down into acetyl-CoA units.

The rate of degradation would depend on various environmental factors, including temperature, oxygen availability, and the composition of the microbial community. In anoxic sediments, the degradation process would be much slower and would involve anaerobic bacteria. The table below summarizes the key aspects of its environmental fate.

| Process | Description | Key Organisms/Pathways | Environmental Compartment |

|---|---|---|---|

| Biotransformation | Cellular breakdown for energy. | Peroxisomal and Mitochondrial Beta-oxidation | Plants, Animals, Microorganisms |

| Biodegradation | Decomposition by environmental microorganisms. | Bacterial and Fungal Beta-oxidation | Soil, Aquatic Sediments, Water Column |

| Persistence | Considered low due to biodegradability. May be higher in anoxic environments. | - | General Environment |

Role as a Chemical Marker in Environmental Research

The specificity of certain organic molecules to their biological source allows them to be used as chemical markers, or biomarkers, in environmental studies. These biomarkers can provide valuable information about the sources of organic matter, past environmental conditions, and ecological processes.

This compound has the potential to be a useful biomarker due to its relatively restricted known sources. Its identification in peanuts suggests it could serve as a specific marker for organic matter derived from this plant. For example, in an agricultural watershed, the presence of this compound in river or estuary sediments could indicate soil erosion from fields where peanuts are cultivated.

The use of fatty acids and their stable isotope compositions as biomarkers is a well-established technique in environmental science. nih.gov For instance, the ratio of different fatty acids can help distinguish between terrestrial and marine sources of organic matter in coastal sediments. awi.de Similarly, long-chain n-alkanoic acids derived from the leaf waxes of terrestrial plants are used to reconstruct past vegetation and climate from sediment cores. yale.educopernicus.org

While the application of this compound as an environmental marker is not yet widely documented, its potential lies in its specificity. If further research identifies other specific plant or microbial sources, its utility as a tracer could be expanded. The table below outlines its current and potential applications as a chemical marker.

| Application Area | Potential Use of this compound | Information Gained |

|---|---|---|

| Agricultural Science | Tracer for organic matter from peanut cultivation. | Soil erosion patterns, transport of agricultural runoff. |

| Coastal Biogeochemistry | Indicator of terrestrial plant input into marine systems. | Quantifying the contribution of land-derived organic matter to coastal carbon budgets. |

| Paleoenvironmental Studies | Marker in sediment cores to reconstruct past vegetation. | Changes in plant communities over time, particularly the presence of plants that synthesize this acid. |

Q & A

Q. How to ensure ethical reporting of this compound research in line with journal guidelines?

- Compliance : Follow the Beilstein Journal of Organic Chemistry’s standards: (1) Disclose all experimental details in supplementary materials; (2) Cite primary literature for known compounds; (3) Avoid redundant data presentation in figures/tables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.